molecular formula C18H16FN3O3 B11180815 N'-[1-(4-fluorophenyl)-2,5-dioxopyrrolidin-3-yl]-4-methylbenzohydrazide

N'-[1-(4-fluorophenyl)-2,5-dioxopyrrolidin-3-yl]-4-methylbenzohydrazide

Cat. No.: B11180815
M. Wt: 341.3 g/mol
InChI Key: DBTLZDYMVNCUFB-UHFFFAOYSA-N
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Description

N’-[1-(4-fluorophenyl)-2,5-dioxopyrrolidin-3-yl]-4-methylbenzohydrazide is a chemical compound that has garnered interest in various fields of scientific research. This compound features a pyrrolidine ring, a fluorophenyl group, and a benzohydrazide moiety, making it a versatile molecule for various applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-[1-(4-fluorophenyl)-2,5-dioxopyrrolidin-3-yl]-4-methylbenzohydrazide typically involves multiple steps. One common method starts with the preparation of the pyrrolidine ring, followed by the introduction of the fluorophenyl group and the benzohydrazide moiety. The reaction conditions often include the use of organic solvents, catalysts, and controlled temperatures to ensure the desired product is obtained with high purity.

Industrial Production Methods

In an industrial setting, the production of N’-[1-(4-fluorophenyl)-2,5-dioxopyrrolidin-3-yl]-4-methylbenzohydrazide may involve large-scale reactors and automated processes to optimize yield and efficiency. The use of continuous flow reactors and advanced purification techniques, such as chromatography, can further enhance the production process.

Chemical Reactions Analysis

Types of Reactions

N’-[1-(4-fluorophenyl)-2,5-dioxopyrrolidin-3-yl]-4-methylbenzohydrazide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups under specific conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Halogenation using bromine or chlorine in the presence of a catalyst.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

N’-[1-(4-fluorophenyl)-2,5-dioxopyrrolidin-3-yl]-4-methylbenzohydrazide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N’-[1-(4-fluorophenyl)-2,5-dioxopyrrolidin-3-yl]-4-methylbenzohydrazide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N’-[1-(4-fluorophenyl)-2,5-dioxopyrrolidin-3-yl]-4-methylbenzohydrazide stands out due to its unique combination of functional groups, which confer specific chemical and biological properties

Properties

Molecular Formula

C18H16FN3O3

Molecular Weight

341.3 g/mol

IUPAC Name

N'-[1-(4-fluorophenyl)-2,5-dioxopyrrolidin-3-yl]-4-methylbenzohydrazide

InChI

InChI=1S/C18H16FN3O3/c1-11-2-4-12(5-3-11)17(24)21-20-15-10-16(23)22(18(15)25)14-8-6-13(19)7-9-14/h2-9,15,20H,10H2,1H3,(H,21,24)

InChI Key

DBTLZDYMVNCUFB-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C(=O)NNC2CC(=O)N(C2=O)C3=CC=C(C=C3)F

Origin of Product

United States

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